

# The Pharmacokinetics and Pharmacodynamics of Seladelpar: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Seladelpar** is a first-in-class, potent, and selective agonist of the peroxisome proliferator-activated receptor delta (PPAR $\delta$ ). It is an orally administered small molecule that has demonstrated significant efficacy in the treatment of primary biliary cholangitis (PBC), a chronic, autoimmune cholestatic liver disease. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **seladelpar**, drawing upon data from preclinical and clinical studies.

### **Mechanism of Action**

**Seladelpar**'s primary mechanism of action is the activation of PPAR $\delta$ , a nuclear receptor that plays a critical role in regulating metabolic and inflammatory pathways. In the context of PBC, **seladelpar**'s activation of PPAR $\delta$  in hepatocytes leads to a cascade of events that ultimately reduces the accumulation of toxic bile acids, a hallmark of the disease.

A key pathway involves the induction of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which subsequently downregulates the expression of Cholesterol 7α-hydroxylase (CYP7A1). CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis. By inhibiting CYP7A1, seladelpar effectively reduces the production of bile acids from cholesterol. This mechanism is



believed to be independent of the farnesoid X receptor (FXR) pathway, another key regulator of bile acid synthesis[1][2].

Beyond its effects on bile acid synthesis, PPAR $\delta$  activation by **seladelpar** is also associated with anti-inflammatory and anti-fibrotic effects, further contributing to its therapeutic potential in liver diseases[3][4].



Click to download full resolution via product page

**Caption: Seladelpar**'s signaling pathway in hepatocytes.

### **Pharmacokinetics**

The pharmacokinetic profile of **seladelpar** has been characterized in healthy volunteers and patients with PBC. Following oral administration, **seladelpar** is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 1.5 hours[1]. Its systemic exposure (Cmax and AUC) increases in a dose-proportional manner at therapeutic doses. Steady-state concentrations are typically achieved within four days of once-daily dosing. The administration of **seladelpar** with a high-fat meal does not significantly alter its pharmacokinetics.

**Seladelpar** is extensively bound to plasma proteins (>99%) and has a large apparent volume of distribution at steady state, suggesting distribution into tissues.

Metabolism and Excretion

**Seladelpar** is primarily metabolized by cytochrome P450 enzymes, with CYP2C9 being the major contributor, and CYP2C8 and CYP3A4 playing lesser roles. This metabolism results in



the formation of three major, pharmacologically inactive metabolites: **seladelpar** sulfoxide (M1), desethyl-**seladelpar** (M2), and desethyl-**seladelpar** sulfoxide (M3).

The primary route of elimination for **seladelpar** and its metabolites is through the urine. Following a single radiolabeled oral dose, approximately 73.4% of the dose was recovered in the urine (with less than 0.01% as unchanged drug) and 19.5% in the feces (with 2.02% as unchanged drug). The elimination half-life of **seladelpar** in PBC patients ranges from 3.8 to 6.7 hours.

Table 1: Summary of Seladelpar Pharmacokinetic

**Parameters** 

| Parameter                                      | Value                  | Reference(s) |
|------------------------------------------------|------------------------|--------------|
| Tmax (median)                                  | 1.5 hours              |              |
| Protein Binding                                | >99%                   | _            |
| Apparent Volume of Distribution (steady state) | ~133.2 L               |              |
| Apparent Oral Clearance                        | 12 L/h                 | _            |
| Elimination Half-life (in PBC patients)        | 3.8 - 6.7 hours        |              |
| Primary Metabolism                             | CYP2C9, CYP2C8, CYP3A4 | -            |
| Primary Route of Excretion                     | Urine (as metabolites) | •            |

# **Pharmacodynamics**

The pharmacodynamic effects of **seladelpar** have been extensively evaluated in clinical trials involving patients with PBC who have had an inadequate response to or are intolerant of ursodeoxycholic acid (UDCA), the standard first-line therapy. The primary pharmacodynamic endpoint in these trials has been the reduction in serum alkaline phosphatase (ALP), a key biomarker of cholestasis and disease progression in PBC.

## **Clinical Efficacy**



### RESPONSE Trial (Phase 3)

The RESPONSE trial was a pivotal, 12-month, double-blind, placebo-controlled study that randomized 193 patients with PBC to receive either **seladelpar** 10 mg daily or a placebo. The primary endpoint was a composite biochemical response, defined as an ALP level less than 1.67 times the upper limit of normal (ULN), a decrease of 15% or more from baseline in ALP, and a normal total bilirubin level at 12 months.

A significantly higher percentage of patients in the **seladelpar** group achieved the primary composite endpoint compared to the placebo group (61.7% vs. 20.0%, P<0.001). Furthermore, 25.0% of patients treated with **seladelpar** achieved normalization of their ALP levels at 12 months, compared to none in the placebo group (P<0.001). **Seladelpar** also demonstrated a significant reduction in pruritus (itching), a common and debilitating symptom of PBC, in patients with moderate-to-severe pruritus at baseline.

### ENHANCE Trial (Phase 3)

The ENHANCE trial was another Phase 3, randomized, placebo-controlled study designed to evaluate the efficacy and safety of **seladelpar** (5 mg and 10 mg daily) over 52 weeks. Although terminated early, the 3-month data showed that a significantly greater proportion of patients in the **seladelpar** 10 mg group met the primary composite endpoint compared to placebo (78.2% vs. 12.5%, P<0.0001). ALP normalization at 3 months was achieved by 27.3% of patients in the 10 mg **seladelpar** group, versus none in the placebo group (P<0.0001).

### Phase 2 Open-Label Study

A 52-week, open-label, dose-ranging Phase 2 study also demonstrated robust and durable improvements in biochemical markers of cholestasis and inflammation with **seladelpar** treatment. At week 52, the composite response rates were 53% and 67% for the 5 mg and 10 mg cohorts, respectively, with ALP normalization rates of 13% and 33%.

# Table 2: Summary of Key Efficacy Endpoints from Clinical Trials



| Trial                              | Endpoint                         | Seladelpar<br>10 mg | Placebo | P-value | Reference(s |
|------------------------------------|----------------------------------|---------------------|---------|---------|-------------|
| RESPONSE<br>(12 months)            | Primary<br>Composite<br>Response | 61.7%               | 20.0%   | <0.001  |             |
| ALP<br>Normalization               | 25.0%                            | 0%                  | <0.001  |         |             |
| Mean ALP Reduction from Baseline   | -42.4%                           | -4.3%               | <0.0001 | _       |             |
| Pruritus NRS Change from Baseline* | -3.2 points                      | -1.7 points         | <0.005  | _       |             |
| ENHANCE (3 months)                 | Primary<br>Composite<br>Response | 78.2%               | 12.5%   | <0.0001 |             |
| ALP<br>Normalization               | 27.3%                            | 0%                  | <0.0001 |         |             |
| Phase 2 (52 weeks)                 | Composite<br>Response            | 67%                 | N/A     | N/A     |             |
| ALP<br>Normalization               | 33%                              | N/A                 | N/A     |         | _           |

<sup>\*</sup>In patients with moderate-to-severe pruritus at baseline.

# Experimental Protocols RESPONSE Trial (NCT04620733)

• Study Design: A 52-week, multicenter, double-blind, placebo-controlled, randomized, Phase 3 study.



- Population: Patients aged 18-75 years with a diagnosis of PBC and an inadequate response (ALP ≥1.67 x ULN) to or intolerance of UDCA.
- Intervention: Oral **seladelpar** 10 mg once daily or placebo.
- Primary Outcome: Composite biochemical response at 12 months (ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN).</li>
- Key Secondary Outcomes: ALP normalization at 12 months and change in pruritus
   Numerical Rating Scale (NRS) score from baseline to 6 months in patients with moderate-to-severe pruritus.
- Laboratory Assessments: Central laboratory assessment of ALP, total bilirubin, aspartate aminotransferase (AST), and alanine aminotransferase (ALT) at screening and throughout the study.



Click to download full resolution via product page



Caption: Workflow of the RESPONSE Phase 3 clinical trial.

## **ENHANCE Trial (NCT03602560)**

- Study Design: A 52-week, multicenter, double-blind, placebo-controlled, randomized, Phase 3 study.
- Population: Patients aged 18-75 years with a diagnosis of PBC and an inadequate response (ALP ≥1.67 x ULN) to or intolerance of UDCA.
- Intervention: Oral **seladelpar** 5 mg or 10 mg once daily, or placebo.
- Primary Outcome: Composite biochemical response at 12 months (amended to 3 months).
- Key Secondary Outcomes: ALP normalization at 12 months (amended to 3 months) and change in pruritus NRS score at 6 months.
- Laboratory Assessments: Central laboratory assessments of liver function tests at baseline and regular intervals.

## **Safety and Tolerability**

Across clinical trials, **seladelpar** has been generally well-tolerated. The incidence of adverse events has been comparable between the **seladelpar** and placebo groups. Common adverse events reported include headache, abdominal pain, nausea, and abdominal distension. Importantly, unlike some other second-line treatments for PBC, **seladelpar** has not been associated with an increase in pruritus; in fact, it has been shown to significantly improve this symptom.

### Conclusion

**Seladelpar** represents a significant advancement in the treatment of primary biliary cholangitis. Its novel mechanism of action as a selective PPAR $\delta$  agonist effectively reduces bile acid synthesis and improves markers of cholestasis and liver injury. The robust data from Phase 3 clinical trials demonstrate its ability to achieve significant biochemical responses, including a notable rate of alkaline phosphatase normalization, coupled with a favorable safety profile and a beneficial effect on pruritus. For researchers and drug development professionals, the well-characterized pharmacokinetics and pharmacodynamics of **seladelpar** provide a strong



foundation for its clinical use and for future investigations into the therapeutic potential of PPAR $\delta$  agonism in other liver and metabolic diseases.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Selective PPARδ agonist seladelpar suppresses bile acid synthesis by reducing hepatocyte CYP7A1 via the fibroblast growth factor 21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RESPONSE: Response to Seladelpar in Subjects With Primary Biliary Cholangitis (PBC) and an Inadequate Control to or an Intolerance to Ursodeoxycholic Acid (UDCA) | University of Miami Health System [umiamihealth.org]
- 3. Seladelpar efficacy and safety at 3 months in patients with primary biliary cholangitis: ENHANCE, a phase 3, randomized, placebo-controlled study PMC [pmc.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of Seladelpar: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681609#the-pharmacokinetics-and-pharmacodynamics-of-seladelpar]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com